
AZT triphosphate
説明
ジドブジン三リン酸は、ジドブジン(ヌクレオシド類似体逆転写酵素阻害剤)の活性な三リン酸体です。 ジドブジン三リン酸はHIV-1逆転写酵素の活性を阻害し、ウイルス複製を阻止します .
作用機序
ジドブジン三リン酸は、HIV-1逆転写酵素を阻害することで効果を発揮します。この酵素は、HIVウイルスの複製に不可欠です。ジドブジン三リン酸は、天然基質であるチミジン三リン酸と競合し、ウイルスDNAに組み込まれます。 この組み込みは鎖の終結をもたらし、ウイルスの複製を効果的に停止させます .
分子標的と経路:
HIV-1逆転写酵素: ジドブジン三リン酸の主要な標的。
類似化合物:
ラミブジン三リン酸: ジドブジンと組み合わせて使用されるもう1つのヌクレオシド類似体逆転写酵素阻害剤。
アバカビル三リン酸: HIV-1逆転写酵素を標的とするヌクレオシド類似体。
テノフォビル二リン酸: ヌクレオチド類似体逆転写酵素阻害剤。
ジドブジン三リン酸の独自性:
歴史的意義: ジドブジンは、HIV/エイズの治療薬として承認された最初の抗レトロウイルス薬でした。
作用機序: 他のヌクレオシド類似体と類似していますが、ジドブジン三リン酸には他の化合物とは異なる独自のアジド基があります
ジドブジン三リン酸は、HIV/エイズの治療において重要な役割を果たし続けており、さまざまな科学分野で広範な研究の対象となっています。
準備方法
合成経路と反応条件: ジドブジンは、チミジンから一連の化学反応を経て合成されます。重要なステップには、糖部分の3’位へのアジド基の導入が含まれます。合成は通常、以下のようなステップを含みます。
5’-ヒドロキシル基の保護: チミジンの5’-ヒドロキシル基を保護します。
アジド基の導入: アジ化ナトリウムなどの試薬を使用して、3’位にアジド基を導入します。
工業的生産方法: ジドブジンの工業的生産は、上記と同様のステップを用いた大規模化学合成によって行われます。 このプロセスは、収率と純度を最適化しており、精製には通常、高速液体クロマトグラフィー (HPLC) が用いられます .
反応の種類:
リン酸化: ジドブジンは体内ではリン酸化され、薬物の活性体であるジドブジン三リン酸を生成します.
酸化と還元: ジドブジンは酸化および還元反応を起こす可能性がありますが、薬理学的状況ではあまり一般的ではありません。
一般的な試薬と条件:
リン酸化: 細胞キナーゼを用いた酵素的リン酸化。
酸化と還元: 過酸化水素などの標準的な化学試薬(酸化用)、水素化ホウ素ナトリウムなどの標準的な化学試薬(還元用)。
主要な製品:
ジドブジン三リン酸: リン酸化によって生成される主要な活性代謝物.
4. 科学研究への応用
ジドブジン三リン酸は、幅広い科学研究で利用されています。
化学: ヌクレオシド類似体とその酵素との相互作用を研究するためのモデル化合物として使用されています。
生物学: 細胞プロセスやDNA合成への影響について調査されています。
科学的研究の応用
Antiviral Therapy
AZT triphosphate is primarily known for its role as an active metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. Its mechanism involves competitive inhibition of the reverse transcriptase enzyme, which is essential for viral replication. The incorporation of this compound into viral DNA chains leads to chain termination due to the absence of a 3'-hydroxyl group, preventing further nucleotide addition. This property makes this compound a potent inhibitor of HIV replication.
Table 1: Key Studies on this compound in Antiviral Applications
Mitochondrial Toxicity
While this compound is effective against HIV, it also poses risks for mitochondrial toxicity. Studies have shown that this compound inhibits mitochondrial DNA polymerase-gamma, leading to mitochondrial dysfunction and associated myopathies. This inhibition can result in adverse side effects such as cardiomyopathy and skeletal myopathy in patients undergoing treatment with zidovudine.
Table 2: Mechanisms of Mitochondrial Toxicity Related to this compound
Research Innovations
Recent advancements have focused on enhancing the efficacy and reducing the toxicity of this compound through novel formulations and analogs. For instance, nanoformulations have been developed to improve targeted delivery to brain tissues, potentially addressing the challenges posed by HIV reservoirs in the central nervous system.
Table 3: Innovations in this compound Applications
類似化合物との比較
Lamivudine Triphosphate: Another nucleoside analog reverse-transcriptase inhibitor used in combination with zidovudine.
Abacavir Triphosphate: A nucleoside analog that also targets HIV-1 reverse transcriptase.
Tenofovir Diphosphate: A nucleotide analog reverse-transcriptase inhibitor.
Uniqueness of Zidovudine Triphosphate:
Historical Significance: Zidovudine was the first antiretroviral drug approved for the treatment of HIV/AIDS.
Mechanism of Action: While similar to other nucleoside analogs, zidovudine triphosphate has a unique azido group that distinguishes it from other compounds
Zidovudine triphosphate remains a cornerstone in the treatment of HIV/AIDS and continues to be a subject of extensive research in various scientific fields.
生物活性
AZT triphosphate (AZT-TP), the active metabolite of the antiretroviral drug zidovudine (AZT), plays a crucial role in the treatment of HIV infection. Its biological activity is primarily characterized by its mechanism of action as an inhibitor of reverse transcriptase, its effects on cellular metabolism, and its potential neurotoxic properties. This article explores these aspects in detail, supported by relevant research findings and data tables.
AZT-TP is a nucleoside analog that mimics deoxythymidine triphosphate (dTTP). Upon entering the cell, AZT is phosphorylated to its triphosphate form, which competes with dTTP for incorporation into viral DNA during reverse transcription. The incorporation of AZT-TP into the growing DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, effectively halting further nucleotide addition by reverse transcriptase .
Table 1: Comparison of AZT-TP and dTTP
Feature | This compound (AZT-TP) | Deoxythymidine Triphosphate (dTTP) |
---|---|---|
Structure | 3'-azido group | 3'-hydroxyl group |
Function | Chain terminator | DNA synthesis |
Enzyme Target | HIV reverse transcriptase | Cellular DNA polymerases |
Incorporation Effect | Prevents further elongation | Promotes DNA strand elongation |
Inhibition of Reverse Transcriptase
Research indicates that AZT-TP exhibits potent inhibitory effects on HIV-1 reverse transcriptase. The compound has been shown to have a Ki value (inhibition constant) ranging from 9.5 nM to over 500 nM depending on structural modifications . In a study evaluating various this compound mimics, one compound was found to be as effective as AZT-TP while demonstrating greater stability in serum .
Cytotoxicity and Mitochondrial Dysfunction
While AZT-TP is effective against HIV, it also poses significant cytotoxic risks. Studies have demonstrated that AZT-TP can interfere with cellular DNA polymerases, leading to cytotoxic effects in non-target cells. For instance, in cultured human T-lymphoblastoid cells, AZT-TP was responsible for substantial growth inhibition and toxicity .
Moreover, AZT-TP has been linked to mitochondrial dysfunction. In experiments with H9c2 cells derived from rat embryonic myoblasts, accumulation of AZT-TP disrupted mitochondrial dynamics, leading to cell death through altered fission-fusion balance and increased reactive oxygen species (ROS) production .
Table 2: Effects of AZT-TP on Mitochondrial Function
Parameter | Effect Observed |
---|---|
Mitochondrial Dynamics | Impaired fission-fusion balance |
ROS Production | Increased |
Cell Viability | Decreased |
Neurotoxic Effects
AZT exposure has been associated with neurodevelopmental issues when administered during pregnancy. Research shows that in utero exposure to AZT can disrupt neurogenesis and lead to cognitive impairments in offspring . The presence of AZT in fetal tissues has been documented, indicating its potential for teratogenic effects .
In animal models, AZT-treated offspring exhibited deficits in motor responses and learning tasks, suggesting that AZT-TP may adversely affect central nervous system development .
Case Studies
- CEM Cell Line Study : A study involving CEM T-lymphoblastoid cells revealed a variant cell line (CEM/Ag-1) with resistance to AZT growth inhibition. This resistance was attributed to reduced accumulation of azidothymidine monophosphate (AZTMP), while levels of AZT-TP remained unchanged, highlighting the selective toxicity of AZT-TP .
- Mitochondrial Dysfunction Study : Research conducted on H9c2 cells demonstrated that treatment with AZT resulted in significant mitochondrial structural changes and cell death due to the accumulation of its triphosphate form .
特性
IUPAC Name |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHPRRGGYLLRV-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239053 | |
Record name | Zidovudine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92586-35-1 | |
Record name | Zidovudine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zidovudine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIDOVUDINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。